4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system with a partially saturated bicyclic structure. Key features include:
- Benzamide substituent: The benzamide group at position 2 is modified with a 4-(N-butyl-N-methylsulfamoyl) group, introducing both polar (sulfamoyl) and lipophilic (butyl) elements.
The compound’s design likely aims to optimize bioactivity and pharmacokinetics, building on earlier research showing that tetrahydrothieno[2,3-c]pyridine derivatives inhibit TNF-α production .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S2/c1-7-8-13-28(6)33(30,31)17-11-9-16(10-12-17)21(29)26-22-19(15-25)18-14-23(2,3)27-24(4,5)20(18)32-22/h9-12,27H,7-8,13-14H2,1-6H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQAWPNBWHEBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with two key analogs:
Notes:
- The butyl chain increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Bioactivity and Pharmacological Profiles
TNF-α Inhibition
- The sulfamoyl group may enhance binding to inflammatory targets.
- 4-Methoxy Analog : Bioactivity data unreported, but its simpler structure may limit potency compared to the target compound .
- Base Core Derivatives: Compounds with electron-withdrawing groups (e.g., cyano) showed IC₅₀ values < 100 nM in LPS-stimulated rat blood assays .
Metabolic Stability
- The tetramethyl groups in both the target compound and the 4-methoxy analog likely improve metabolic stability by shielding the core from oxidative degradation.
- The sulfamoyl group may undergo slower hepatic metabolism compared to methoxy, extending half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
